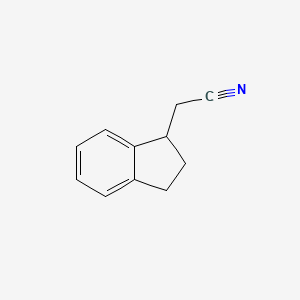

2,3-Dihydro-1H-inden-1-ylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26452-99-3 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)acetonitrile |

InChI |

InChI=1S/C11H11N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-7H2 |

InChI Key |

PLUVXNOSEACTMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC#N |

Origin of Product |

United States |

Reduction of the Nitrile to a Primary Amine:

The nitrile group can be reduced to a primary amine (2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine) using various reducing agents. chemguide.co.uk Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 with a palladium, platinum, or nickel catalyst), or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH3-THF). chemguide.co.ukcommonorganicchemistry.comstudymind.co.ukorganic-chemistry.org

Once the primary amine is formed, it can be readily derivatized using standard techniques to improve its chromatographic behavior, especially for GC analysis. libretexts.org These methods include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Acylation: Treatment with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives. jfda-online.com

Alkylation: Reaction with alkylating agents to introduce an alkyl group. libretexts.orgresearchgate.net

These derivatization reactions increase the volatility and thermal stability of the molecule and can introduce functionalities that enhance detector response. researchgate.net

Hydrolysis of the Nitrile to a Carboxylic Acid:

The nitrile group can be hydrolyzed to a carboxylic acid ((2,3-dihydro-1H-inden-1-yl)acetic acid) under either acidic or alkaline conditions. libretexts.orgbyjus.com Acid hydrolysis, typically performed by heating with a dilute acid like hydrochloric acid, directly yields the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially forms the carboxylate salt, which is then acidified to produce the free carboxylic acid. chemguide.co.ukchemistrysteps.com

The resulting carboxylic acid can then be derivatized to enhance its suitability for chromatographic analysis. Common derivatization methods for carboxylic acids include:

Esterification (Alkylation): Conversion to a more volatile ester by reaction with an alcohol in the presence of an acid catalyst, or with an alkylating agent like pentafluorobenzyl bromide (PFB-Br). libretexts.orgresearchgate.net

Silylation: Reaction with a silylating agent to form a silyl (B83357) ester. sigmaaldrich.com

For HPLC analysis, derivatization often aims to attach a chromophore or fluorophore to the molecule to enhance its detection by UV-Vis or fluorescence detectors. libretexts.org The primary amine or carboxylic acid derivatives of 2,3-Dihydro-1H-inden-1-ylacetonitrile can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) for carbonyl compounds, but for amines, reagents like dansyl chloride or fluorescamine (B152294) would be more appropriate to introduce a fluorescent tag. epa.govthermofisher.com

The choice of derivatization strategy and reagent depends on the analytical technique being used, the desired sensitivity, and the nature of the sample matrix. jfda-online.com

Reactivity and Derivatization of 2,3 Dihydro 1h Inden 1 Ylacetonitrile

Transformations at the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbon atom of the cyano group.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the nitrile into various other functional groups. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to 2,3-Dihydro-1H-inden-1-ylacetonitrile would be expected to yield, after hydrolysis of the intermediate imine, ketones with a 2,3-dihydro-1H-inden-1-yl moiety.

| Nucleophile | Reagent Example | Expected Product |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(2,3-Dihydro-1H-inden-1-yl)ethan-1-one |

| Organolithium Reagent | Phenyllithium (C₆H₅Li) | (2,3-Dihydro-1H-inden-1-yl)(phenyl)methanone |

| Hydride | Lithium aluminum hydride (LiAlH₄) | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine |

| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid |

Note: The data in this table is representative of the expected reactivity of nitriles and has been generalized for this compound in the absence of specific literature data for this compound.

Reductions and Aminations

The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere, is a common method. Alternatively, chemical reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent is also highly effective in converting the nitrile to the corresponding primary amine, 2-(2,3-dihydro-1H-inden-1-yl)ethanamine. harvard.eduiaea.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde, although this reaction often requires careful temperature control to avoid over-reduction.

Reductive amination is another important transformation, although it typically involves the reaction of an aldehyde or ketone with an amine. doubtnut.comresearchgate.net However, the primary amine product from the reduction of this compound can itself be a substrate for further N-alkylation or reductive amination reactions to yield secondary or tertiary amines.

Hydrolitic and Amidating Reactions

The hydrolysis of the nitrile group in this compound can lead to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, typically employing a strong mineral acid such as sulfuric acid or hydrochloric acid in aqueous solution, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. doubtnut.com The intermediate imidic acid then tautomerizes to an amide, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid upon extended reaction times or with heating.

Base-catalyzed hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com Similar to the acid-catalyzed process, an amide intermediate is formed, which is then hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Δ | 2-(2,3-Dihydro-1H-inden-1-yl)acetamide | 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), Δ | 2-(2,3-Dihydro-1H-inden-1-yl)acetamide | Sodium 2-(2,3-dihydro-1H-inden-1-yl)acetate |

Note: The data in this table is representative of the expected reactivity of nitriles and has been generalized for this compound in the absence of specific literature data for this compound.

Reactions Involving the Indane Ring System

The indane ring system, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, offers additional sites for chemical modification.

Functionalization of Aromatic and Aliphatic Indane Carbons

The benzene ring of the indane system is susceptible to electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgmasterorganicchemistry.comuci.edu The directing influence of the alkyl portion of the indane ring is ortho- and para-directing and activating. Therefore, reactions such as nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation or acylation can be expected to introduce substituents primarily at the 4- and 6-positions of the indane ring. masterorganicchemistry.com

The aliphatic carbons of the indane ring, particularly the benzylic positions (C1 and C3), can also be functionalized. For instance, free-radical bromination using N-bromosuccinimide (NBS) would likely introduce a bromine atom at one of the benzylic positions, which can then serve as a handle for further nucleophilic substitution reactions.

Cycloaddition Reactions and Annulations

While the aromatic ring of the indane system is generally not a good substrate for cycloaddition reactions due to its inherent stability, derivatives of this compound can be designed to participate in such reactions. For example, if a double bond is introduced into the five-membered ring to form an indene (B144670) derivative, this olefinic moiety can act as a dienophile in Diels-Alder reactions. wikipedia.orgnih.gov

Derivatization Strategies for Spectroscopic and Chromatographic Analysis

For analytical purposes, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the analyte's properties, such as volatility, thermal stability, and detectability. libretexts.orgsigmaaldrich.comresearchgate.netjfda-online.comresearchgate.net The nitrile functional group in this compound is not ideal for direct analysis by some techniques, but it can be chemically converted into other functional groups that are more amenable to derivatization.

Two primary strategies for the derivatization of this compound involve the initial conversion of the nitrile group into either a primary amine or a carboxylic acid.

2,3 Dihydro 1h Inden 1 Ylacetonitrile As a Key Synthetic Intermediate

Role in the Construction of Complex Polycyclic Systems

The structural framework of 2,3-dihydro-1H-inden-1-ylacetonitrile is a valuable precursor for the synthesis of complex polycyclic systems. The presence of the reactive methylene (B1212753) group adjacent to the nitrile allows for further functionalization and subsequent cyclization reactions to build fused-ring systems.

One important application is in the synthesis of indenopyridazine derivatives. While direct synthesis from this compound is a plausible pathway, related syntheses have been documented starting from structurally similar compounds. For instance, the condensation of 1,3-indanedione with malononitrile (B47326) yields a precursor that can be cyclized to form indeno[2,1-c]pyridazine systems. researchgate.net This suggests a synthetic strategy where this compound could be first oxidized to an indenone derivative and then subjected to cyclization with a hydrazine (B178648) derivative to furnish the indenopyridazine core.

Furthermore, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, presents a viable route to polycyclic ketones from appropriately substituted derivatives of this compound. wikipedia.org By introducing a second nitrile group into the molecule through alkylation, an intramolecular cyclization can be induced to form a new ring fused to the indane system.

Table 1: Potential Polycyclic Systems Derived from this compound

| Target Polycyclic System | Synthetic Strategy | Key Reactions |

| Indeno[2,1-c]pyridazines | Oxidation followed by cyclization | Oxidation, Condensation |

| Fused Polycyclic Ketones | Thorpe-Ziegler Cyclization | Alkylation, Intramolecular Cyclization |

Precursor for Spirocyclic Indane Derivatives

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. This compound is an excellent starting material for the synthesis of spirocyclic indane derivatives.

The key to forming spirocycles from this intermediate often involves the alkylation of the carbon atom alpha to the nitrile group with a bifunctional electrophile. This introduces a chain that can subsequently cyclize onto the indane ring. For example, reaction with a dihaloalkane can be followed by an intramolecular cyclization to form a spirocyclic ring at the 1-position of the indane core.

A notable application is the potential synthesis of spiro[indane-1,4'-piperidines]. This can be envisioned through a multi-step sequence starting with the alkylation of this compound with a protected 2-(2-bromoethyl)oxirane, followed by ring-opening of the epoxide with an amine, and subsequent cyclization. While direct examples are not abundant, the synthesis of spiro[indane-1,3-dione pyrrolizidine] compounds through 1,3-dipolar cycloaddition reactions of related indane derivatives highlights the feasibility of constructing spiro systems from this scaffold. researchgate.net

Table 2: Representative Spirocyclic Indane Derivatives

| Spirocyclic System | Potential Synthetic Approach | Key Intermediates |

| Spiro[indane-1,4'-piperidine] | Alkylation and subsequent cyclization | N-protected piperidine (B6355638) precursors |

| Spiro[indane-1,3'-pyrrolidine] | 1,3-Dipolar cycloaddition | Azomethine ylides |

Building Block for Nitrogen-Containing Heterocycles

The nitrile functionality in this compound is a versatile handle for the construction of various nitrogen-containing heterocyles, including pyridines and pyrimidines.

The synthesis of indane-fused pyrimidines can be achieved through a reaction sequence starting with the base-catalyzed condensation of this compound with a suitable carbonyl compound, followed by cyclization with a source of amidine, such as guanidine. This approach is analogous to the well-established methods for pyrimidine (B1678525) synthesis from β-ketonitriles. The synthesis of pyrimidine fused indane-1,3-dione derivatives has been reported, indicating the utility of the indane scaffold in constructing such heterocyclic systems. derpharmachemica.com

Furthermore, the Gewald reaction offers a pathway to substituted aminothiophenes, which can be further elaborated into other heterocyclic systems. While not a direct synthesis of a nitrogen-only heterocycle, it showcases the versatility of the α-methylene nitrile in multicomponent reactions.

Table 3: Nitrogen-Containing Heterocycles from this compound

| Heterocycle | Synthetic Method | Reagents |

| Indane-fused Pyrimidines | Condensation-Cyclization | Aldehydes, Guanidine |

| Indane-fused Pyridines | Bohlmann-Rahtz Pyridine Synthesis | Enones, Ammonia |

Utility in the Synthesis of Other Indane-Based Chemical Entities

Beyond the construction of complex ring systems, this compound is a valuable intermediate for the synthesis of a range of other indane-based compounds through functional group transformations of the nitrile.

The nitrile group can be hydrolyzed to a carboxylic acid (2,3-dihydro-1H-inden-1-ylacetic acid) or reduced to an amine (2-(2,3-dihydro-1H-inden-1-yl)ethanamine). These derivatives serve as important building blocks for further synthetic elaborations, including amide bond formation and the introduction of other functional groups.

Moreover, the synthesis of 2-cyanomethyl indane derivatives has been achieved through palladium-catalyzed alkene difunctionalization reactions. nih.gov This methodology allows for the introduction of the cyanomethyl group onto a pre-functionalized indene (B144670) precursor, providing an alternative route to compounds that can then be used in the synthetic applications described above.

Table 4: Functional Group Transformations of this compound

| Product | Reaction Type | Reagents |

| 2,3-Dihydro-1H-inden-1-ylacetic acid | Hydrolysis | Strong acid or base |

| 2-(2,3-Dihydro-1H-inden-1-yl)ethanamine | Reduction | LiAlH₄ or catalytic hydrogenation |

| Substituted 2-cyanomethyl indanes | Pd-catalyzed cross-coupling | 2-allylphenyl triflates, alkyl nitriles |

Mechanistic Insights into Reactions Involving 2,3 Dihydro 1h Inden 1 Ylacetonitrile

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2,3-Dihydro-1H-inden-1-ylacetonitrile is largely dictated by the presence of the indenyl ring system and the acetonitrile (B52724) functional group. Reaction pathways can be inferred from the synthesis of structurally similar compounds, such as derivatives of indanone and other heterocyclic systems.

One probable reaction pathway involves the Michael addition , a versatile carbon-carbon bond-forming reaction. For instance, in the synthesis of related indenone derivatives, indenones can be subjected to a Michael addition with nucleophiles like malononitrile (B47326). researchgate.net This suggests that the double bond in a precursor to this compound, such as (2,3-dihydro-1H-inden-1-ylidene)acetonitrile, would be susceptible to nucleophilic attack. The reaction would likely proceed through a stabilized enolate or carbanion intermediate.

Another significant pathway is cycloaddition reactions . The indene (B144670) moiety can participate in cycloadditions, for example, in Diels-Alder reactions, to form more complex polycyclic structures. The mechanism of such reactions is typically concerted, proceeding through a single cyclic transition state. researchgate.net

Furthermore, reactions involving the nitrile group are also prominent. The nitrile can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. The synthesis of 2,3-dihydroindole derivatives from 2-oxindoles often involves the chemoselective reduction of a nitrile group. mdpi.com

In the synthesis of related compounds like 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, a cascade reaction involving an initial aldol (B89426) condensation followed by a Michael-type addition of a cyanide anion to an intermediate chalcone (B49325) has been proposed. nih.govmdpi.com This highlights the potential for complex, multi-step reaction pathways where various intermediates play a crucial role.

Potential Reaction Intermediates:

Enolates/Carbanions: Formed during Michael additions or other base-catalyzed reactions.

Cyclic Transition States: Involved in concerted reactions like Diels-Alder cycloadditions.

Acylketenes: These reactive intermediates have been utilized in various bond-forming reactions, including intramolecular capture to form ring systems. nih.gov

Diradicals: In photochemical reactions, such as the Norrish type II reaction observed in some ketones, a 1,4-biradical can be formed as a primary photoproduct. scholarsresearchlibrary.com

Transition State Analysis and Energy Landscapes

Transition state analysis and the mapping of energy landscapes are powerful tools for understanding reaction mechanisms, often employing computational methods like Density Functional Theory (DFT). rsc.org These analyses help to identify the lowest energy pathway a reaction is likely to follow and to predict the stereochemical outcome.

For reactions analogous to those involving this compound, DFT calculations have been used to investigate transition states and energy barriers. For example, in Diels-Alder reactions, computational studies can determine whether the mechanism is concerted or stepwise and predict the endo/exo selectivity by comparing the energies of the respective transition states. researchgate.net The geometry of the transition state, including the lengths of forming and breaking bonds, provides insight into the degree of synchronicity of the reaction.

The energy landscape of a reaction is a surface that describes the potential energy of a system as a function of its geometric parameters. researchgate.net Minima on this surface represent stable reactants, intermediates, and products, while saddle points correspond to transition states. By mapping this landscape, chemists can visualize the entire reaction pathway and identify potential kinetic traps or alternative reaction channels. For complex reactions, methods like bias exchange metadynamics and parallel bias metadynamics can be used to explore high-dimensional free-energy landscapes. mdpi.com

Role of Catalysts in Directing Selectivity and Efficiency

Catalysts play a pivotal role in modern organic synthesis by accelerating reaction rates and controlling selectivity (chemo-, regio-, and stereoselectivity). In reactions leading to or involving compounds like this compound, various types of catalysts are employed.

Lewis and Brønsted Acids: These are commonly used to activate electrophiles. For instance, in the Povarov reaction for synthesizing quinoline (B57606) derivatives, both Lewis and Brønsted acids have been shown to dramatically enhance the electrophilicity of an imine intermediate, thereby lowering the activation energy of the subsequent cycloaddition step. mdpi.com Similarly, in the synthesis of indene derivatives, FeCl3 has been used to catalyze the reaction of N-benzylic sulfonamides with alkynes through the generation of a benzyl (B1604629) cation intermediate. organic-chemistry.org

Phase-Transfer Catalysts: In reactions involving immiscible phases, such as a solid and a liquid, phase-transfer catalysts can significantly improve reaction rates and yields. For example, the Michael addition of malononitrile to indenones can be effectively catalyzed by benzyltriethylammonium chloride or N-benzylcinchonidinium chloride, which facilitate the transfer of the nucleophile to the organic phase. researchgate.net

Organocatalysts: Chiral organocatalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched products. In formal [3+3] annulation reactions, chiral bifunctional catalysts containing amino groups and thiourea (B124793) or squaramide fragments have been used to achieve stereoselective outcomes. nih.gov Enzymes also represent a class of powerful biocatalysts that can achieve high regio- and stereoselectivity in organic reactions. mdpi.com

Transition Metal Catalysts: Palladium-based catalysts are widely used for cross-coupling reactions. For example, the synthesis of aryl acrylonitriles has been achieved through the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. nih.gov Rhodium catalysts have also been employed in the synthesis of indene derivatives from 2-(chloromethyl)phenylboronic acid and alkynes. organic-chemistry.org

The choice of catalyst can have a profound impact on the reaction mechanism. For example, a catalyzed reaction may proceed through a different set of intermediates and transition states compared to the uncatalyzed counterpart, leading to different products or selectivities.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for quantitatively describing the rate of a chemical reaction and for elucidating its mechanism. By measuring how the reaction rate changes with the concentration of reactants, catalysts, and temperature, a rate law can be determined.

The rate law provides a mathematical expression for the reaction rate and can offer insights into the composition of the transition state of the rate-determining step. For example, if a reaction is found to be first-order with respect to a particular reactant, it suggests that one molecule of that reactant is involved in the rate-determining step.

For reactions involving indene derivatives, kinetic studies have been performed, particularly in the context of polymerization. For instance, the kinetics of indene polymerization induced by radiation have been studied, and rate constants have been determined under different conditions. nih.gov Such studies often involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy or chromatography.

The determination of a rate law can be achieved through various methods, including the differential method and the integral method. The differential method involves measuring the instantaneous rate of reaction at different reactant concentrations and then fitting the data to a postulated rate law. youtube.com Numerical methods can also be employed to determine rate parameters from experimental data. youtube.com

Computational and Theoretical Investigations of 2,3 Dihydro 1h Inden 1 Ylacetonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-Dihydro-1H-inden-1-ylacetonitrile, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure and energetics. A study on 2,3-dihydro-1H-indene and its derivatives using DFT with the B3LYP and B3PW91 functionals and a 6-311G(d,p) basis set has established a precedent for the computational approach to similar molecules. researchgate.net

The optimized geometry of this compound reveals a non-planar skeleton, a characteristic feature of the indane ring system. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Illustrative data based on DFT calculations for similar indane derivatives)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Molecular Modeling of Reactivity and Regioselectivity

Molecular modeling techniques are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. The molecular electrostatic potential (MEP) surface, for instance, can identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.net For indane derivatives, the MEP surface can highlight how substituents alter the reactivity of the core structure. researchgate.net

Computational studies on the regioselective synthesis of indanones have demonstrated the influence of reaction conditions on the product distribution. d-nb.info Similar theoretical approaches can be applied to predict the outcomes of reactions involving the acetonitrile (B52724) group or the indane ring of this compound. For example, in cycloaddition reactions, the regioselectivity can be rationalized by analyzing the frontier molecular orbitals of the reactants.

The reactivity of acetonitrile derivatives in cycloaddition reactions has been studied using Molecular Electron Density Theory (MEDT), which provides insights into the chemo- and regioselectivity. researchgate.netresearchgate.net These studies indicate that the reaction mechanism can be elucidated through the analysis of activation energies and the topology of the electron localization function (ELF). researchgate.netresearchgate.net

Table 2: Predicted Reactivity Indices for this compound (Illustrative data based on conceptual DFT)

| Index | Value | Interpretation |

|---|---|---|

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration |

| Global Electrophilicity Index (ω) | 2.33 eV | Propensity to accept electrons |

Conformational Analysis and Stereochemical Predictions

The five-membered ring of the indane system is not planar and can adopt various conformations. Conformational analysis of substituted indanes, such as indan-1-ols, has been carried out using NMR spectroscopy and computational methods. rsc.org These studies help in understanding the preferred spatial arrangement of the substituents on the indane ring. For this compound, the acetonitrile group at the C-1 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

The relative energies of these conformers can be calculated to predict the most stable conformation. The stereochemistry at the C-1 position is crucial as it gives rise to enantiomers. Computational methods can be used to model these stereoisomers and predict any differences in their properties. The study of stereochemical effects is important in understanding the biological activity of chiral molecules.

Table 3: Relative Energies of this compound Conformers (Illustrative data based on conformational analysis of similar indane derivatives)

| Conformer (Acetonitrile group orientation) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Pseudo-equatorial | 0.00 | ~70 |

| Pseudo-axial | 0.85 | ~30 |

Prediction of Spectroscopic Parameters Beyond Routine Identification

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. For this compound, theoretical calculations can provide predicted NMR chemical shifts and coupling constants, as well as vibrational frequencies for IR spectroscopy.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for the calculation of NMR parameters. researchgate.net Predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the structure of the molecule. A detailed NMR analysis of a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, showcases the complexity of the spectra and the utility of computational predictions in assigning the signals. researchgate.net

Similarly, theoretical IR spectra can be generated from calculated harmonic frequencies. researchgate.net The vibrational modes can be assigned to specific functional groups, such as the C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the indane skeleton. A combined experimental and computational approach to the IR spectroscopy of molecules like fluoro-acetonitrile has been shown to provide deep insights into molecular structure and dynamics. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on GIAO calculations for the indane skeleton and known substituent effects)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 35.2 |

| C2 | 30.1 |

| C3 | 32.5 |

| C3a | 143.8 |

| C4 | 126.5 |

| C5 | 124.7 |

| C6 | 127.0 |

| C7 | 124.9 |

| C7a | 145.9 |

| CH₂CN | 25.8 |

| CN | 118.5 |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, consistency, and scalability. Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, which provides superior control over reaction parameters like temperature, pressure, and mixing.

Currently, there are no specific studies detailing the synthesis of 2,3-Dihydro-1H-inden-1-ylacetonitrile using flow chemistry. Future research could explore adapting known batch synthesis methods for this compound to a continuous flow process. A hypothetical flow setup could involve pumping a solution of a suitable precursor, such as 1-indanol (B147123) or a derivative, along with a cyanating agent through a heated reactor coil. Such an approach could potentially reduce reaction times and improve yield and purity by minimizing byproduct formation. Automated platforms could further integrate in-line purification and real-time analysis to optimize the synthesis with minimal manual intervention.

Table 1: Potential Parameters for a Hypothetical Flow Synthesis

| Parameter | Potential Range | Purpose |

| Reactors | Packed-bed, Coil | To facilitate the chemical transformation. |

| Temperature | 25 - 150 °C | To control reaction rate and selectivity. |

| Residence Time | 1 - 30 minutes | To ensure complete conversion of starting materials. |

| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase above its boiling point. |

| Reagents | 1-Indanol derivative, Cyanide source | Starting materials for the nitrile formation. |

Development of Sustainable and Green Synthetic Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes using renewable feedstocks, employing safer solvents, designing energy-efficient processes, and minimizing waste.

The development of sustainable and green synthetic routes for this compound is an area ripe for exploration, as no dedicated green chemistry studies for this compound have been published. Future research could focus on several key principles:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives (e.g., non-precious metal catalysts) to improve atom economy.

Solvent Selection: Investigating the use of greener solvents like water, ethanol, or supercritical CO2 in place of traditional volatile organic compounds.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or sonication to potentially lower reaction temperatures and shorten times.

For instance, a future green synthesis could involve the catalytic cyanation of an indene-based precursor using a recyclable catalyst in an aqueous medium, thereby significantly reducing the environmental footprint compared to classical methods.

Exploration of Novel Reactivity Patterns and Chemical Transformations

Understanding the reactivity of this compound is essential for its potential application as a building block in organic synthesis. The molecule contains two key functional groups: the nitrile group and the indane scaffold, both of which can participate in various chemical transformations.

Nitrile Group Transformations: Hydrolysis of the nitrile to a carboxylic acid or amide, reduction to an amine, or its participation in cycloaddition reactions to form heterocyclic structures like tetrazoles.

Alpha-Carbon Reactivity: The methylene (B1212753) group adjacent to the nitrile is acidic and could be deprotonated to form a carbanion, which can then react with various electrophiles, enabling the construction of more complex molecules.

Indane Ring Functionalization: Reactions such as electrophilic aromatic substitution on the benzene (B151609) ring portion of the indane scaffold.

Exploration of these pathways would establish this compound as a versatile intermediate for synthesizing a library of new compounds.

Table 2: Potential Chemical Transformations for Future Study

| Functional Group | Reaction Type | Potential Product Class |

| Nitrile | Reduction | Primary Amines |

| Nitrile | Hydrolysis | Carboxylic Acids |

| Nitrile | [3+2] Cycloaddition | Tetrazoles |

| α-Methylene | Alkylation | Substituted Indenylacetonitriles |

| Aromatic Ring | Nitration/Halogenation | Functionalized Indane Derivatives |

Applications in Advanced Material Science Precursors

The unique structural characteristics of certain organic molecules make them valuable precursors for advanced materials such as polymers, organic light-emitting diodes (OLEDs), or molecular sensors. The rigid indane core combined with the reactive nitrile handle of this compound could potentially be leveraged in this context.

However, there is currently no research available that explores the use of this compound as a precursor in material science. A prospective research direction could involve its use as a monomer or a building block for creating novel polymers with specific thermal or optical properties. The nitrile group could be polymerized or used as an anchor point to attach the indane moiety to other structures, potentially leading to materials with applications in electronics or photonics. Such applications remain speculative pending dedicated investigation.

Q & A

Q. What advanced tools visualize and communicate structural data effectively?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.